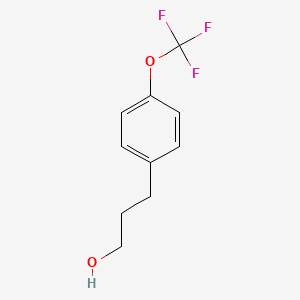
3-(4-(Trifluoromethoxy)phenyl)propan-1-ol
Overview
Description
“3-(4-(Trifluoromethoxy)phenyl)propan-1-ol” is a heterocyclic organic compound . It is offered by Alfa Chemistry for experimental and research use .
Synthesis Analysis
In a study, a compound similar to “3-(4-(Trifluoromethoxy)phenyl)propan-1-ol” was prepared by the reaction of 4-(3-hydroxypropyl)phenol with 1-(bromomethyl)-3-(trifluoromethyl)benzene .Molecular Structure Analysis
The molecular structure of “3-(4-(Trifluoromethoxy)phenyl)propan-1-ol” can be found in various databases .Chemical Reactions Analysis
The electrochemical and spectroelectrochemical properties of compounds similar to “3-(4-(Trifluoromethoxy)phenyl)propan-1-ol” have been studied . The study showed that the complexes have either metal-based or ligand-based diffusion-controlled electron transfer properties .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-(Trifluoromethoxy)phenyl)propan-1-ol”, such as its density, melting point, boiling point, structure, formula, and molecular weight, can be found in various databases .Scientific Research Applications
Spectroelectrochemistry
This compound has been utilized in the synthesis of peripherally tetra-substituted phthalocyanines . These phthalocyanines exhibit unique electrochemical properties that are valuable in spectroelectrochemical applications. They can undergo redox reactions that are either metal-based or ligand-based, which are essential for understanding electron transfer properties in various materials .
Chemical Sensors
Due to its structural properties, 3-(4-(Trifluoromethoxy)phenyl)propan-1-ol can be incorporated into phthalocyanines that are used as chemical sensors. These sensors can detect a variety of substances due to the compound’s ability to interact with different chemical species .
Photodynamic Therapy
Phthalocyanines containing this compound have potential applications in photodynamic therapy, a treatment that uses light-sensitive compounds to produce reactive oxygen species that can kill cancer cells .
Electrochromic Devices
The compound’s inclusion in phthalocyanines allows them to be used in electrochromic devices. These devices change color when an electrical charge is applied, which can be used for smart windows or displays .
Dyes and Pigments
The compound’s ability to alter the color properties of phthalocyanines makes it suitable for use in dyes and pigments. This application is significant in the textile and printing industries .
Liquid Crystals
Liquid crystals containing 3-(4-(Trifluoromethoxy)phenyl)propan-1-ol can be designed for displays and other optical devices due to their ability to change orientation under an electric field .
Electrocatalysis
Incorporating this compound into phthalocyanines can enhance their electrocatalytic properties. This is particularly useful in fuel cells and other energy conversion technologies .
Solar Energy Conversion
The compound’s role in the synthesis of phthalocyanines also extends to solar energy conversion. These materials can be used in solar cells to improve the efficiency of light absorption and conversion into electricity .
Safety and Hazards
Future Directions
A study has shown that 4-(trifluoromethoxy)phenyl-containing polymers, which could potentially include “3-(4-(Trifluoromethoxy)phenyl)propan-1-ol”, are promising anodic materials for electrochromic devices . This suggests potential future directions for the use of this compound in the field of electrochemical technologies .
properties
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2/c11-10(12,13)15-9-5-3-8(4-6-9)2-1-7-14/h3-6,14H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGLBUFMUXDVBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCO)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676344 | |
| Record name | 3-[4-(Trifluoromethoxy)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Trifluoromethoxy)phenyl)propan-1-ol | |
CAS RN |
1000519-40-3 | |
| Record name | 3-[4-(Trifluoromethoxy)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(5-Chloro-2-phenyl-1H-imidazol-4-yl)methyl]-N-methylamine](/img/structure/B1394031.png)
![N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine](/img/structure/B1394032.png)
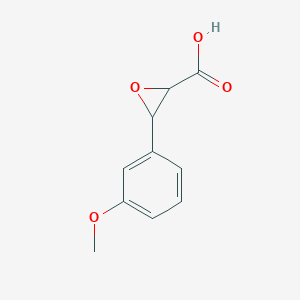
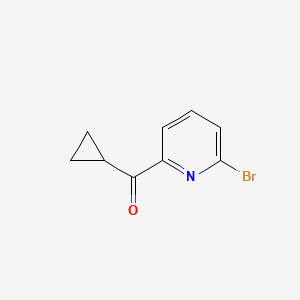
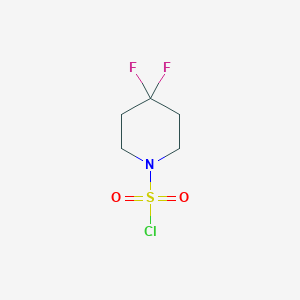
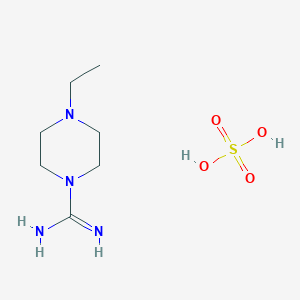
methanone hydrochloride](/img/structure/B1394039.png)
![N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine](/img/structure/B1394040.png)
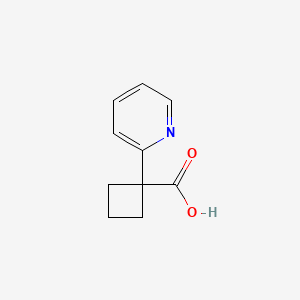
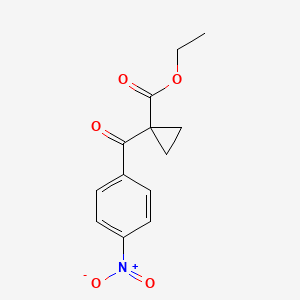

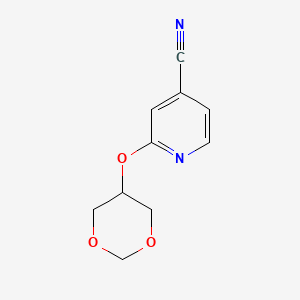
![1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine](/img/structure/B1394050.png)